2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide
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Description
2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16F2N6O4S and its molecular weight is 486.45. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives, including compounds with similar structural features to 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, showcasing the potential of such compounds in the development of new antioxidant agents. The study highlights the importance of the self-assembly process influenced by hydrogen bonding in the formation of these complexes (Chkirate et al., 2019).
Antitumor Activity
Research into compounds structurally related to this compound has shown promise in the field of antitumor activity. New N-substituted-2-amino-1,3,4-thiadiazoles derived from similar structural frameworks have been evaluated for their antitumor properties, indicating the potential of these compounds in anticancer research (Hamama et al., 2013).
properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N6O4S/c1-34-21-17(20-26-19(28-33-20)10-2-5-14-15(6-10)32-9-31-14)18(24)29(27-21)8-16(30)25-13-4-3-11(22)7-12(13)23/h2-7H,8-9,24H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXNZEIESLCXJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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